rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans
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Overview
Description
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans: is a chemical compound with a complex structure that allows for versatile studies. It is used in various fields of scientific research, ranging from organic synthesis to material sciences. The compound is characterized by its unique molecular configuration, which includes a bromomethyl group attached to a cyclopentyl ring, further connected to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans typically involves the bromination of a cyclopentyl derivative followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Substituted cyclopentyl derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a building block for polymers.
Mechanism of Action
The mechanism of action of rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target and context of the reaction .
Comparison with Similar Compounds
(1R,3R)-3-(chloromethyl)cyclopentylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(1R,3R)-3-(hydroxymethyl)cyclopentylbenzene: Contains a hydroxymethyl group instead of a bromomethyl group.
(1R,3R)-3-(methyl)cyclopentylbenzene: Lacks the halogen group, having a simple methyl group instead.
Uniqueness: rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific types of chemical modifications that are not possible with its analogs .
Properties
CAS No. |
2307784-63-8 |
---|---|
Molecular Formula |
C12H15Br |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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